N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide
Description
N-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide is a structurally complex compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core. This spirocyclic system consists of a dioxolane ring fused to a cyclohexane ring via a spiro junction, with a sulfonamide-linked ethyl group and a 4-methoxybenzamide moiety. Its synthesis likely involves sulfonation of the spirocyclic amine intermediate, followed by coupling with 4-methoxybenzamide, though explicit synthetic details are absent in the provided sources .
Properties
IUPAC Name |
N-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-23-15-4-2-14(3-5-15)16(20)18-8-13-26(21,22)19-9-6-17(7-10-19)24-11-12-25-17/h2-5H,6-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPJBBWRWMEYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3(CC2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The synthesis begins with the preparation of 1,4-dioxa-8-azaspiro[4.5]decane. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The spirocyclic intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine. This step introduces the sulfonyl group into the molecule.
Coupling with 4-Methoxybenzamide: The final step involves coupling the sulfonylated spirocyclic intermediate with 4-methoxybenzamide. This can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-hydroxybenzamide.
Reduction: Formation of N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylthio)ethyl)-4-methoxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane framework exhibit significant antitumor properties. A study demonstrated that compounds incorporating this scaffold showed cytotoxic effects against several cancer cell lines, suggesting potential as anticancer agents. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
Several studies have reported the antimicrobial activity of compounds related to N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide. The sulfonamide moiety is particularly noted for its effectiveness against bacterial infections, including strains resistant to conventional antibiotics. The compound’s efficacy can be attributed to its ability to inhibit bacterial folate synthesis, a critical pathway for bacterial growth and survival .
Sigma Receptor Ligands
Recent developments have highlighted the compound's potential as a sigma receptor ligand. Sigma receptors are implicated in various neurological processes and are considered targets for treating neurodegenerative diseases and mood disorders. Compounds derived from the 1,4-dioxa-8-azaspiro framework have shown affinity for sigma receptors, indicating their potential role in modulating neurotransmitter systems .
Radiolabeling Studies
Innovative research involving radiolabeled derivatives of the compound has been conducted for imaging purposes in neuropharmacological studies. For instance, a fluorine-labeled version was synthesized and evaluated for its binding affinity to sigma receptors, demonstrating high specificity and potential use in positron emission tomography (PET) imaging to study brain disorders .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The spirocyclic structure may also facilitate binding to unique pockets in proteins, enhancing its specificity and potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares key structural motifs with several analogs, including spirocyclic amines, benzamide/sulfonamide linkages, and aromatic substituents. A comparative analysis is outlined below:
Key Observations:
- Spirocyclic Core: The target compound and analogs share the 1,4-dioxa-8-azaspiro[4.5]decane system, which confers conformational rigidity.
- Functional Groups: The sulfonyl group in the target compound differentiates it from etobenzanid (), which has an ethoxymethoxy substituent. Sulfonyl groups typically enhance hydrophilicity and metabolic stability, whereas ethoxymethoxy groups may increase lipophilicity .
- Aromatic Substituents: The 4-methoxybenzamide in the target contrasts with etobenzanid’s dichlorophenyl group. Chlorinated aromatics are common in agrochemicals (e.g., etobenzanid’s herbicidal use), while methoxy groups are often explored in pharmaceuticals for CNS penetration .
Physicochemical and Pharmacological Hypotheses
- Solubility: The sulfonyl group in the target compound may improve aqueous solubility compared to ’s dibenzylamino analog.
Biological Activity
N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data in tables and case studies.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that incorporates both nitrogen and oxygen atoms, contributing to its unique pharmacological properties. The molecular formula is , with a molecular weight of approximately 354.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O5S |
| Molecular Weight | 354.42 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the sulfonamide group in the structure may enhance interactions with various biological targets, particularly enzymes involved in metabolic pathways.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. For example:
- In vitro Studies : A study demonstrated that derivatives of spirocyclic compounds exhibited potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .
Anticancer Activity
The potential anticancer effects of this compound have also been explored:
- Cell Line Studies : In vitro assays using human cancer cell lines showed that the compound induced apoptosis and inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the ability of the compound to inhibit pro-inflammatory cytokines:
- Cytokine Inhibition : Research indicated a significant reduction in interleukin (IL)-6 and tumor necrosis factor (TNF)-α levels in treated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : Evaluate the efficacy against resistant bacterial strains.
- Method : Tested against multiple strains of E. coli and S. aureus.
- Results : Showed significant activity with an MIC of 1 µg/mL against resistant strains.
-
Case Study on Cancer Cell Lines :
- Objective : Assess cytotoxicity in breast cancer cells.
- Method : MTT assay conducted on MCF-7 cells.
- Results : IC50 value determined at 12 µM, indicating substantial cytotoxicity.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide to improve yield and purity?
- Methodological Answer :
- Stepwise Protocol : Begin with sulfonation of the 1,4-dioxa-8-azaspiro[4.5]decane core, followed by coupling with a 4-methoxybenzamide derivative via nucleophilic substitution. Use anhydrous conditions and catalysts like triethylamine to minimize side reactions .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of spiro core to benzamide) and reaction time (12–16 hours at 60°C) to maximize efficiency .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm sulfonyl and benzamide moieties. Key signals include the spirocyclic ether protons (δ 3.9–4.1 ppm) and sulfonyl group integration .
- X-ray Crystallography : Crystallize the compound using slow evaporation (solvent: dichloromethane/methanol). Refine the structure via SHELXL-2018, focusing on resolving spirocyclic ring puckering using Cremer-Pople parameters .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H] ~453.18) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC values .
- Enzyme Inhibition : Assess isoform selectivity (e.g., phospholipase D2 vs. PLD1) via fluorescence-based enzymatic assays. Use known inhibitors (e.g., 22a in ) for comparison.
- Solubility Studies : Determine logP values using shake-flask methods (octanol/water) to predict bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data arising from spirocyclic ring flexibility?
- Methodological Answer :
- Dynamic Refinement : Use SHELXS-97 for initial structure solution, then apply SHELXL constraints for spirocyclic torsional flexibility. Compare multiple datasets to model puckering variations .
- DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to validate experimental bond angles and distances. Discrepancies >0.05 Å suggest refinement errors .
- Twinned Data Handling : For twinned crystals, employ TWINABS and HKLF5 format in SHELXL to deconvolute overlapping reflections .
Q. What strategies are effective for establishing structure-activity relationships (SAR) with derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the benzamide (e.g., replace methoxy with halogen or nitro groups) and spirocyclic sulfonyl groups. Track substituent effects via systematic library synthesis .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with PLD2 active site residues) .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can advanced conformational analysis improve understanding of its interaction with biological targets?
- Methodological Answer :
- Ring Puckering Analysis : Calculate Cremer-Pople parameters (θ, φ) from crystallographic data to quantify spirocyclic ring distortion. Compare with docking poses to assess conformational strain during binding .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS, 100 ns trajectories) to identify stable binding modes. Focus on sulfonyl group solvation and benzamide π-stacking .
- Fluorescence Quenching : Use spectrofluorometry to monitor real-time conformational changes upon target binding. Measure Stern-Volmer constants to infer accessibility of key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
